molecular formula C20H23N5O2 B11502202 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-

Cat. No.: B11502202
M. Wt: 365.4 g/mol
InChI Key: FUFFRZIWSLOPHC-UHFFFAOYSA-N
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Description

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Cyclopropa[a]naphthalene: Another compound with a fused ring system and multiple nitrogen atoms.

    Naphthalene derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- is unique due to its specific arrangement of nitrogen atoms and the presence of multiple functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

8-ethyl-2,4-dimethyl-7-phenyl-6-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O2/c1-5-12-24-15(13-10-8-7-9-11-13)14(6-2)25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-11H,5-6,12H2,1-4H3

InChI Key

FUFFRZIWSLOPHC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CC)C4=CC=CC=C4

Origin of Product

United States

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